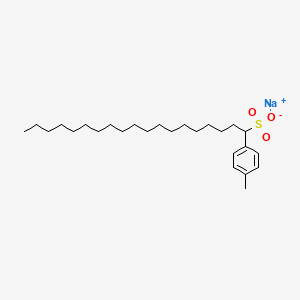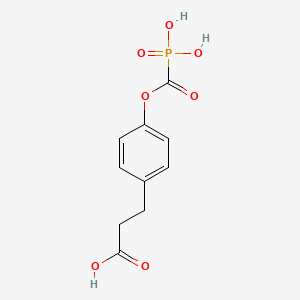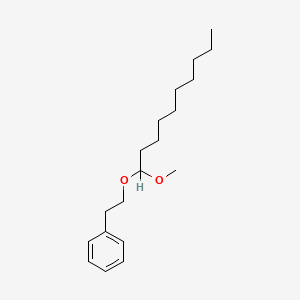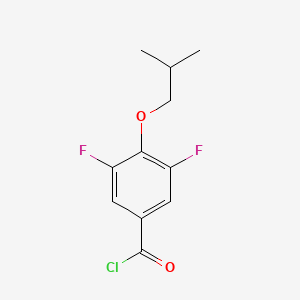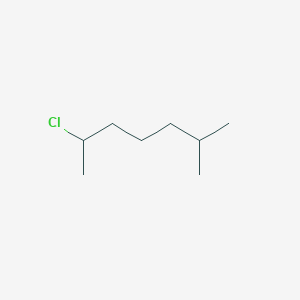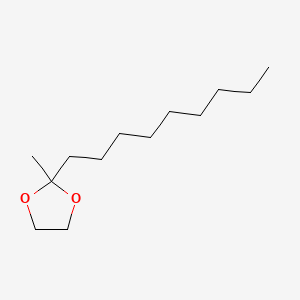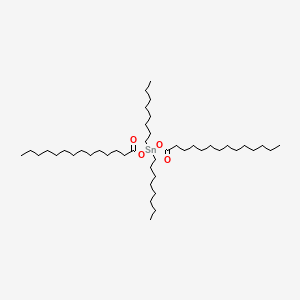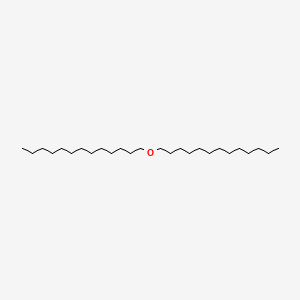
Lead chloride phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead chloride phosphate is an inorganic compound that combines lead, chlorine, and phosphate ions. It is known for its unique chemical properties and potential applications in various fields. This compound is typically found in the form of a white powder and is insoluble in water but soluble in nitric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead chloride phosphate can be synthesized through several methods. One common approach involves the reaction of lead(II) chloride with phosphoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired compound: [ 3PbCl_2 + 2H_3PO_4 \rightarrow Pb_3(PO_4)_2 + 6HCl ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting lead(II) hydroxide with orthophosphoric acid. This method is preferred due to its efficiency and the high purity of the resulting product: [ 3Pb(OH)_2 + 2H_3PO_4 \rightarrow Pb_3(PO_4)_2 + 6H_2O ]
Chemical Reactions Analysis
Types of Reactions: Lead chloride phosphate undergoes various chemical reactions, including precipitation and complexation reactions. It is known to form precipitates when mixed with solutions containing chloride or phosphate ions.
Common Reagents and Conditions:
Precipitation Reactions: this compound can be precipitated from aqueous solutions containing lead(II) ions and phosphate ions.
Complexation Reactions: It can form complexes with other ions, such as chloride ions, under specific conditions.
Major Products Formed: The primary product formed from these reactions is this compound itself. depending on the reaction conditions, other lead-containing compounds may also be produced.
Scientific Research Applications
Lead chloride phosphate has several applications in scientific research, particularly in the fields of chemistry, biology, and environmental science:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead-containing compounds.
Biology: this compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Environmental Science: It is used in studies related to lead contamination and remediation, particularly in soil and water environments.
Mechanism of Action
The mechanism by which lead chloride phosphate exerts its effects is primarily through its interactions with biological molecules and environmental components. In biological systems, it can bind to proteins and enzymes, disrupting their normal functions. In environmental settings, it can form complexes with other ions, affecting the mobility and bioavailability of lead.
Comparison with Similar Compounds
Lead(II) Phosphate: Similar in composition but lacks chloride ions.
Lead(II) Chloride: Contains lead and chloride ions but no phosphate.
Lead(II) Hydroxide: Contains lead and hydroxide ions, often used as a precursor in the synthesis of lead chloride phosphate.
Uniqueness: this compound is unique due to its combination of lead, chloride, and phosphate ions, which gives it distinct chemical properties and potential applications. Its ability to form complexes with other ions and its insolubility in water make it particularly useful in specific scientific and industrial applications.
Properties
CAS No. |
12157-93-6 |
|---|---|
Molecular Formula |
ClO4PPb2 |
Molecular Weight |
5.4e+02 g/mol |
IUPAC Name |
lead(2+);chloride;phosphate |
InChI |
InChI=1S/ClH.H3O4P.2Pb/c;1-5(2,3)4;;/h1H;(H3,1,2,3,4);;/q;;2*+2/p-4 |
InChI Key |
FPQVTSMWIXAJQB-UHFFFAOYSA-J |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Cl-].[Pb+2].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


